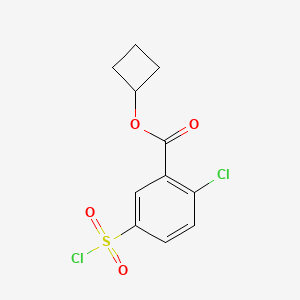
Cyclobutyl 2-chloro-5-(chlorosulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutyl 2-chloro-5-(chlorosulfonyl)benzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a cyclobutyl group attached to the benzoate moiety, along with chloro and chlorosulfonyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl 2-chloro-5-(chlorosulfonyl)benzoate typically involves the reaction of 2-chloro-5-(chlorosulfonyl)benzoic acid with cyclobutanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The general reaction scheme can be represented as follows:
[ \text{2-chloro-5-(chlorosulfonyl)benzoic acid} + \text{cyclobutanol} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl 2-chloro-5-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted with other nucleophiles.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group.
Oxidation Reactions: The cyclobutyl group can undergo oxidation to form cyclobutanone derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are used.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of sulfonyl derivatives.
Oxidation: Formation of cyclobutanone derivatives.
Scientific Research Applications
Cyclobutyl 2-chloro-5-(chlorosulfonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclobutyl 2-chloro-5-(chlorosulfonyl)benzoate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid
- Chlorosulfonyl isocyanate
Uniqueness
Cyclobutyl 2-chloro-5-(chlorosulfonyl)benzoate is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H10Cl2O4S |
|---|---|
Molecular Weight |
309.2 g/mol |
IUPAC Name |
cyclobutyl 2-chloro-5-chlorosulfonylbenzoate |
InChI |
InChI=1S/C11H10Cl2O4S/c12-10-5-4-8(18(13,15)16)6-9(10)11(14)17-7-2-1-3-7/h4-7H,1-3H2 |
InChI Key |
AMVSNFQLSOIBNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC(=O)C2=C(C=CC(=C2)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















